molecular formula C17H15ClFNO3 B11238764 N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11238764
M. Wt: 335.8 g/mol
InChI Key: ZLLVIAOSWHQUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a benzodioxepine ring system substituted with a chloro-fluorobenzyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the chlorination of 2-chloro-6-fluorotoluene to produce 2-chloro-6-fluorobenzyl chloride . This intermediate is then reacted with appropriate reagents to form the benzodioxepine ring system and subsequently the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: N-(2-chloro-6-fluorobenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system and carboxamide functional group, which confer distinct chemical and biological properties compared to similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.

Properties

Molecular Formula

C17H15ClFNO3

Molecular Weight

335.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H15ClFNO3/c18-13-3-1-4-14(19)12(13)10-20-17(21)11-5-6-15-16(9-11)23-8-2-7-22-15/h1,3-6,9H,2,7-8,10H2,(H,20,21)

InChI Key

ZLLVIAOSWHQUAH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCC3=C(C=CC=C3Cl)F)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.